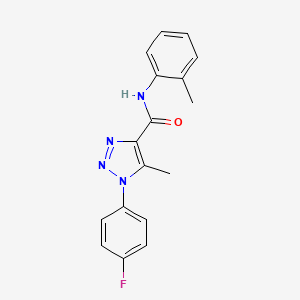
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.
Scientific Research Applications
Experimental and Theoretical Analysis of Intermolecular Interactions
In a study focusing on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, researchers explored the crystal structures of two derivatives to understand different intermolecular interactions. They employed techniques like DSC, TGA, and hot stage microscopy to analyze solvatomorphic behavior, and used Hirshfeld surfaces to evaluate interaction fingerprints. Quantum mechanical calculations provided insights into the nature of these interactions, particularly lp⋯π interactions, highlighting their significance in understanding molecular behavior and stability (Shukla et al., 2014).
Catalyst- and Solvent-Free Synthesis
Another study presented a regioselective synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement. The research detailed the synthesis process starting from N-acylation to the final rearrangement, emphasizing the solvent-free conditions that enhance the green chemistry aspect. Theoretical studies using density functional theory (DFT) complemented the experimental findings, offering a deeper understanding of the reaction mechanisms and intermolecular interactions involved (Moreno-Fuquen et al., 2019).
Microwave-Assisted Synthesis and Biological Activity
The synthesis and biological evaluation of 1,2,4-triazole derivatives have also been explored, with a focus on their potential analgesic properties. A microwave-assisted synthesis route facilitated the rapid preparation of these derivatives, which were then tested for their analgesic efficacy using various in vivo methods. This study exemplifies the pharmaceutical applications of 1,2,4-triazole derivatives, underscoring their potential as lead compounds in drug discovery (Zaheer et al., 2021).
Antitumor Activity
The antitumor potential of triazole derivatives was highlighted in a study that synthesized a compound similar in structure to the one of interest. The research demonstrated the compound's ability to inhibit cancer cell proliferation, suggesting the therapeutic applications of such molecules in oncology. This study adds to the growing body of evidence supporting the use of triazole derivatives in the development of novel anticancer agents (Hao et al., 2017).
Antimicrobial Activity
Research on novel 1H-1,2,3-triazole-4-carboxamides unveiled their promising antimicrobial properties against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their antimicrobial efficacy, highlighting the potential of these compounds in addressing antibiotic resistance issues (Pokhodylo et al., 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-5-3-4-6-15(11)19-17(23)16-12(2)22(21-20-16)14-9-7-13(18)8-10-14/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHFUJDWWWKVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

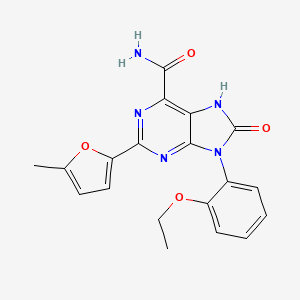
![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

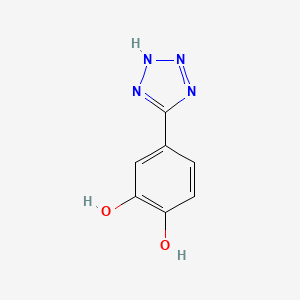



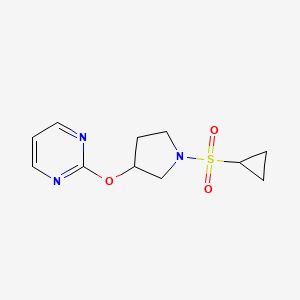

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)
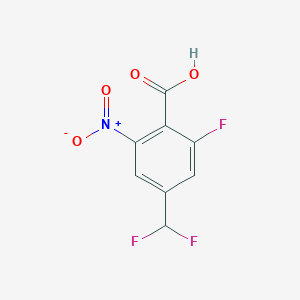
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)